

Fmoc-N-bis-PEG3-NH-Boc: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Fmoc-N-bis-PEG3-NH-Boc*

Cat. No.: *B12418409*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure, synthesis, and properties of **Fmoc-N-bis-PEG3-NH-Boc**, a branched polyethylene glycol (PEG) linker. This trifunctional molecule is of significant interest in bioconjugation, drug delivery, and the development of complex biomolecules due to its precisely defined structure and orthogonally protected functional groups.

Chemical Structure and Properties

Fmoc-N-bis-PEG3-NH-Boc, systematically named (9H-fluoren-9-yl)methyl (2-(2-(2-((2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethoxy)ethyl)(2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethoxy)ethyl)amino)ethoxy)ethoxy)ethyl)carbamate, is a branched PEG linker characterized by a central tertiary amine. One branch is an Fmoc-protected amine, while the other two identical branches consist of a triethylene glycol (PEG3) chain terminated with a Boc-protected amine. The strategic placement of the base-labile Fmoc group and the acid-labile Boc groups allows for selective deprotection and subsequent derivatization, making it a valuable tool in multistep synthetic strategies.

The presence of the PEG chains enhances the solubility and biocompatibility of molecules to which it is conjugated. The defined length of the PEG arms ensures monodispersity, which is crucial for the batch-to-batch reproducibility of resulting conjugates.

Quantitative Data Summary

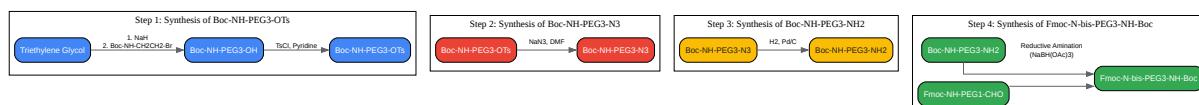
Property	Value	Source(s)
Molecular Formula	C41H63N3O12	[1][2]
Molecular Weight	~790 g/mol	[1][2]
Appearance	Colorless oil	[3]
Solubility	Soluble in DCM, THF, acetonitrile, DMF, and DMSO	[3]
Purity	Typically ≥95%	[4]

Synthesis of Fmoc-N-bis-PEG3-NH-Boc

A specific, detailed experimental protocol for the synthesis of **Fmoc-N-bis-PEG3-NH-Boc** is not readily available in peer-reviewed literature, as it is a specialized commercial product. However, a plausible and logical synthetic route can be devised based on established methods for the synthesis of branched PEG linkers and the principles of orthogonal protection group chemistry.

The proposed synthesis involves a convergent approach, starting with the preparation of a key intermediate: a Boc-protected amino-PEG3-aldehyde. This intermediate is then reductively aminated with an Fmoc-protected diamine to yield the final product.

Proposed Synthesis Workflow



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Caption: Proposed synthetic workflow for **Fmoc-N-bis-PEG3-NH-Boc**.

Experimental Protocols

Step 1: Synthesis of tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3-OH)

- To a stirred solution of triethylene glycol (excess) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.1 equivalents) portion-wise.
- Allow the mixture to warm to room temperature and stir for 1 hour.
- Add a solution of 2-((tert-butoxycarbonyl)amino)ethyl bromide (1 equivalent) in anhydrous THF dropwise.
- Stir the reaction mixture at room temperature overnight.
- Quench the reaction by the slow addition of water.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield Boc-NH-PEG3-OH.

Step 2: Synthesis of 2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethoxyethyl 4-methylbenzenesulfonate (Boc-NH-PEG3-OTs)

- Dissolve Boc-NH-PEG3-OH (1 equivalent) in anhydrous pyridine at 0 °C.
- Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C.
- Stir the reaction mixture at 0 °C for 4-6 hours.
- Pour the reaction mixture into ice-water and extract with dichloromethane.

- Wash the combined organic layers with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain Boc-NH-PEG3-OTs, which can be used in the next step without further purification.

Step 3: Synthesis of tert-butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3-N3)

- Dissolve Boc-NH-PEG3-OTs (1 equivalent) in anhydrous DMF.
- Add sodium azide (3 equivalents) and stir the mixture at 80 °C overnight.
- Cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford Boc-NH-PEG3-N3.

Step 4: Synthesis of tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3-NH2)

- Dissolve Boc-NH-PEG3-N3 (1 equivalent) in methanol.
- Add a catalytic amount of 10% Palladium on carbon (Pd/C).
- Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature overnight.
- Filter the reaction mixture through a pad of Celite and wash the pad with methanol.
- Concentrate the filtrate under reduced pressure to obtain Boc-NH-PEG3-NH2.

Step 5: Synthesis of **Fmoc-N-bis-PEG3-NH-Boc**

- Dissolve (9H-fluoren-9-yl)methyl (2-oxoethyl)carbamate (Fmoc-aminoacetaldehyde, 1 equivalent) and Boc-NH-PEG3-NH2 (2.2 equivalents) in anhydrous 1,2-dichloroethane.
- Add sodium triacetoxyborohydride (1.5 equivalents) to the mixture.
- Stir the reaction at room temperature overnight.
- Quench the reaction with saturated sodium bicarbonate solution.
- Extract the aqueous layer with dichloromethane.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the final product, **Fmoc-N-bis-PEG3-NH-Boc**.

This detailed guide provides a comprehensive overview for researchers and professionals in drug development, offering insights into the structure, properties, and a plausible synthetic route for **Fmoc-N-bis-PEG3-NH-Boc**, a key building block in modern bioconjugation chemistry.

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